N-Acetyl-D-glucosamine-15N

Glycomics Quantitative Mass Spectrometry Stable Isotope Labeling

N-Acetyl-D-glucosamine-15N (GlcNAc-15N) delivers a +1 Da mass shift per labeled nitrogen, enabling unambiguous differentiation from endogenous GlcNAc pools in MS-based quantification—a capability unlabeled GlcNAc cannot provide. Use as a spike-in internal standard for LC-MS/MS glycoproteomics achieving CVs below 3%, or apply the IDAWG protocol for metabolic flux analysis. ≥98 atom% 15N enrichment ensures reliable tracer performance without radioisotopes. Ideal for glycopeptide library synthesis and 2D heteronuclear NMR structural elucidation.

Molecular Formula C8H15NO6
Molecular Weight 222.20 g/mol
Cat. No. B12411443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-15N
Molecular FormulaC8H15NO6
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i9+1
InChIKeyMBLBDJOUHNCFQT-MGWUHAGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine-15N: High-Enrichment 15N-Labeled GlcNAc for Quantitative Glycobiology and Metabolic Flux Studies


N-Acetyl-D-glucosamine-15N (GlcNAc-15N, CAS 478518-85-3) is a stable isotope-labeled monosaccharide derivative wherein the naturally abundant nitrogen-14 atom in the N-acetyl moiety is replaced with nitrogen-15. This compound serves as a chemically identical but isotopically distinct analogue of unlabeled N-acetyl-D-glucosamine (GlcNAc), a core building block in N-linked and O-linked glycosylation, hyaluronan synthesis, and the hexosamine biosynthetic pathway. The 15N labeling introduces a +1 Da mass shift per labeled nitrogen atom relative to the unlabeled compound (MW 221.21 vs. 222.20), enabling its use as a tracer or internal standard in mass spectrometry and nuclear magnetic resonance applications without altering biological or chemical behavior [1].

Why Unlabeled N-Acetyl-D-glucosamine Cannot Substitute for N-Acetyl-D-glucosamine-15N in Quantitative Workflows


Substituting N-Acetyl-D-glucosamine-15N with its unlabeled counterpart introduces critical limitations in analytical applications. Unlabeled GlcNAc is isobaric with endogenous cellular GlcNAc pools, preventing differentiation between administered tracer and native metabolite in mass spectrometry-based flux analyses [1]. Conversely, the 15N label provides a unique isotopic signature that enables absolute quantification via isotope dilution, metabolic incorporation tracking without radioisotopes, and reduced quantitative variability in glycoproteomics workflows [2][3]. Alternative isotope-labeled GlcNAc variants (e.g., 13C-labeled, dual 13C/15N-labeled) exist but differ fundamentally in mass shift magnitude, NMR spectral properties, and metabolic pathway accessibility—rendering direct substitution between labeling strategies invalid for method validation and cross-study comparability.

Quantitative Differentiation of N-Acetyl-D-glucosamine-15N Versus Unlabeled and Alternative Isotope-Labeled GlcNAc Analogs


Isotopic Enrichment Specification: 98 atom% 15N Purity Enables Reliable Quantitative MS without Cross-Isotope Interference

Commercial N-Acetyl-D-glucosamine-15N is supplied with a certified isotopic enrichment of 98 atom% 15N . In contrast, unlabeled GlcNAc contains only the natural isotopic abundance of 15N (~0.36 atom%), making it indistinguishable from endogenous pools in biological matrices. For comparative context, dual-labeled N-Acetyl-D-glucosamine-13C8,15N variants achieve a larger mass shift (+9 Da) but at higher procurement cost and with different MS fragmentation characteristics .

Glycomics Quantitative Mass Spectrometry Stable Isotope Labeling

Metabolic Incorporation Efficiency: Nearly Complete 15N Labeling of Cellular Glycans After 72-Hour Culture with 15N-Glutamine

In the IDAWG (Isotopic Detection of Aminosugars With Glutamine) methodology, mouse embryonic stem cells cultured for 72 hours in media containing amide-15N-glutamine—the metabolic precursor that donates the 15N atom to GlcNAc—achieved nearly complete incorporation of 15N into both N-linked and O-linked glycans [1]. This contrasts with exogenous administration of pre-formed unlabeled GlcNAc, which would dilute into the endogenous unlabeled pool and yield no measurable isotopic shift for tracing de novo synthesis pathways.

Metabolic Flux Analysis Glycosylation Tracing Cell Culture Labeling

Analytical Precision in Glycoproteomics: 15N-Labeled GlcNAc Reduces Quantitative CVs to 0.7-2.8% in LC-MS/MS-PRM Workflows

A 2023 study demonstrated that incorporating stable isotope-labeled N-acetylglucosamine into IgG1 Fc glycopeptide standards enabled efficient monitoring of all major fragment ions under HCD fragmentation, reducing coefficients of variability (CVs) for quantification to 0.7-2.8% [1]. This level of analytical precision is unattainable using unlabeled glycopeptide standards, which are subject to ion suppression effects and cannot be distinguished from endogenous analytes in complex biological matrices.

Glycoproteomics LC-MS/MS Precision Quantification

NMR Spectral Resolution: 15N Labeling Resolves Anomeric α/β 13C Chemical Shifts by 3-5 ppm and 15N Shifts by 1-2 ppm in Solid-State NMR

2D 13C/15N heteronuclear correlation solid-state NMR spectroscopy of GlcNAc specifically labeled with 13C1/15N spin pairs resolved 15N resonances of the α and β anomers that were indistinguishable in 1D spectra. The α and β resonances shifted apart by 3-5 ppm in 13C chemical shifts and differed by 1-2 ppm in the extended 15N dimension [1]. This anomeric resolution is a direct consequence of the 15N labeling and is not observable with unlabeled GlcNAc due to low natural 15N abundance (~0.36%) and NMR insensitivity.

Solid-State NMR Carbohydrate Structure Anomeric Effect

Validated Application Scenarios for N-Acetyl-D-glucosamine-15N Based on Quantitative Evidence


Absolute Quantification of GlcNAc-Containing Glycans via Isotope Dilution Mass Spectrometry

Use N-Acetyl-D-glucosamine-15N (≥98 atom% 15N) as a spike-in internal standard for LC-MS/MS quantification of endogenous GlcNAc, UDP-GlcNAc, or GlcNAc-bearing glycopeptides. The +1 Da mass shift relative to unlabeled GlcNAc allows baseline separation in MS1 spectra without chromatographic co-elution interference. This approach has been validated to achieve coefficients of variation of 0.7-2.8% for IgG glycoform quantification [1].

Metabolic Tracing of De Novo Hexosamine Biosynthetic Pathway Flux in Cultured Cells

Apply the IDAWG protocol wherein amide-15N-glutamine—the metabolic precursor of the GlcNAc nitrogen atom—is supplied to cultured cells. The resulting 15N incorporation into N-linked and O-linked glycans reaches near-complete levels after 72 hours of culture [2]. This enables quantitative comparison of glycan synthesis rates between treatment conditions without requiring direct uptake of exogenous GlcNAc-15N.

Solid-State NMR Structural Elucidation of GlcNAc-Containing Glycopeptides and Glycolipids

Employ N-Acetyl-D-glucosamine-15N (optionally co-labeled with 13C) in 2D 13C/15N heteronuclear correlation solid-state NMR experiments to resolve α and β anomeric configurations. The 15N labeling provides the required NMR-active nucleus; the anomeric 13C chemical shifts separate by 3-5 ppm and 15N shifts by 1-2 ppm, enabling unambiguous structural assignment of glycosidic linkages [3].

Synthesis of Stable Isotope-Labeled Glycopeptide Standards for Targeted Proteomics

Incorporate N-Acetyl-D-glucosamine-15N into chemoenzymatic synthesis of glycopeptide libraries for use as internal standards in LC-MS/MS-PRM workflows. The 15N label enables intrascan normalization and efficient monitoring of HCD fragment ions, reducing quantitative CVs to below 3% and enabling rapid (13 min) quantification of IgG1 Fc glycoforms from clinical samples [1].

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